Tridihexethyl Chloride-d5
Description
Properties
Molecular Formula |
C₂₁H₃₁D₅ClNO |
|---|---|
Molecular Weight |
359 |
Synonyms |
γ-Cyclohexyl-N,N,N-triethyl-d5-γ-hydroxybenzenepropanaminium Chloride (1:1); (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethyl-d5-ammonium Chloride; 3-Diethyl-d5-amino-1-cyclohexyl-1-phenyl-1-propanol-ethochloride; Pathilon Chloride-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for Tridihexethyl Chloride D5
Design Considerations for Deuterium (B1214612) Incorporation in Complex Molecules
The introduction of deuterium into a molecule is guided by the primary goal of the research. A key consideration is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. musechem.com This increased bond strength means that cleavage of a C-D bond requires more energy and therefore occurs at a slower rate. musechem.com
When designing a deuterated drug candidate, this principle is used to enhance metabolic stability. nih.gov By selectively replacing hydrogen atoms at known sites of metabolic oxidation (so-called "soft spots") with deuterium, the rate of metabolism at that position can be significantly reduced. nih.gov This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of undesired metabolites. acs.orgnih.gov The magnitude of the KIE is dependent on the specific metabolic pathway and the enzyme involved. musechem.comnih.gov For instance, O-dealkylation processes are generally highly sensitive to deuterium substitution, while aromatic hydroxylation is not significantly affected. nih.gov Therefore, successful design requires a thorough understanding of the parent molecule's metabolism to ensure deuterium is placed at the most impactful position.
Chemical Synthesis Routes for Tridihexethyl Chloride-d5
Tridihexethyl Chloride is a quaternary ammonium (B1175870) salt. nih.gov The synthesis of such compounds typically involves the quaternization of a tertiary amine with an alkyl halide. nih.govgoogle.com This fundamental reaction forms the basis for the synthesis of its deuterated analog.
The most direct and regioselective approach to this compound involves the reaction of the tertiary amine precursor, (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)diethylamine, with a deuterated ethylating agent. The use of a C₂D₅ source, such as Iodoethane-d5 or Bromoethane-d5, ensures the precise incorporation of the five deuterium atoms onto one of the N-ethyl groups. This method provides unambiguous placement of the isotopic label.
An alternative, though less controlled, strategy could involve hydrogen-deuterium (H-D) exchange reactions on the parent molecule or a precursor. nih.govnih.gov These methods often employ a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like heavy water (D₂O). nih.gov However, achieving regioselectivity with this method can be challenging and may lead to a mixture of isotopologues with deuterium incorporated at various positions. researchgate.net
Regioselectivity, the control of where the deuterium atoms are placed, is paramount for creating a well-defined labeled compound. acs.org The most effective strategy for ensuring high regioselectivity in the synthesis of this compound is the use of a pre-labeled synthetic building block. researchgate.net
By synthesizing or procuring Iodoethane-d5 (CD₃CD₂I), the entire deuterated ethyl group is introduced in a single, controlled step. The quaternization reaction proceeds as follows:
(C₆H₁₁)(C₆H₅)C(OH)CH₂CH₂N(C₂H₅)₂ + CD₃CD₂I → [(C₆H₁₁)(C₆H₅)C(OH)CH₂CH₂N(C₂H₅)₂(C₂D₅)]⁺I⁻
Following the reaction, an ion exchange step would be required to replace the iodide (I⁻) counter-ion with chloride (Cl⁻) to yield the final product, this compound. This building block approach guarantees that the deuterium label is exclusively located on one N-ethyl group and avoids the deuterium scrambling that can occur with H-D exchange methods. acs.org
The efficiency of the synthesis and the final isotopic purity depend heavily on the optimization of reaction conditions and the quality of the precursors. acs.orgnih.gov For the quaternization reaction, key parameters to optimize include the choice of solvent, reaction temperature, and reaction time. The reaction may be carried out in water or a water-containing organic solvent, often at temperatures ranging from room temperature to 70°C, to achieve a good yield. google.com
The purity of the starting materials is critical. The (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)diethylamine precursor must be of high chemical purity to avoid the formation of side products. More importantly, the deuterated precursor, Iodoethane-d5, must have high isotopic enrichment. The isotopic purity of the final this compound will be directly limited by the isotopic purity of this reagent.
Below is a hypothetical table illustrating how reaction conditions could be optimized for yield and isotopic purity.
| Entry | Solvent | Temperature (°C) | Time (h) | Chemical Yield (%) | Isotopic Purity (% d5) |
|---|---|---|---|---|---|
| 1 | Acetonitrile (B52724) | 25 | 24 | 65 | 98.5 |
| 2 | Acetonitrile | 50 | 12 | 88 | 98.3 |
| 3 | Water/Ethanol | 60 | 8 | 92 | 98.5 |
| 4 | Water/Ethanol | 80 | 8 | 90 | 97.9 (minor scrambling) |
Characterization of Isotopic Purity and Enrichment of this compound
Following synthesis, a rigorous analytical strategy is essential to confirm the structural integrity and determine the isotopic enrichment of the labeled compound. rsc.org This typically involves a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing deuterated compounds. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of one ethyl group would be absent or significantly diminished. By comparing the integration of the remaining proton signals to an internal standard, the degree of deuteration can be estimated.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift can help verify its location within the molecule. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to detect deuterium incorporation. The vibrational frequency of a C-D bond is lower than that of a C-H bond. Therefore, the appearance of characteristic C-D stretching peaks in the IR spectrum (typically around 2100-2250 cm⁻¹) provides evidence of successful deuteration. rsc.orgresearchgate.net
| Technique | Information Provided |
|---|---|
| ¹H NMR | Confirms disappearance of H signals at labeled sites; used for purity assessment. |
| ²H NMR | Directly detects D signals, confirming incorporation and location. nih.gov |
| FTIR Spectroscopy | Identifies C-D bond vibrations, providing qualitative evidence of deuteration. rsc.org |
Mass spectrometry (MS) is the definitive technique for determining the isotopic abundance and verifying the molecular weight of a labeled compound. researchgate.net High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which can confirm the elemental formula, in this case, C₂₁H₃₁D₅ClNO. rsc.orgpharmaffiliates.com
The mass spectrum reveals the distribution of mass isotopologues—molecules that differ only in their isotopic composition. researchgate.net For this compound, the analysis would quantify the relative abundance of the desired d5 species compared to under-deuterated (d1, d2, d3, d4) or non-deuterated (d0) species. It is crucial to correct the raw data for the contribution of naturally occurring heavy isotopes (e.g., ¹³C) to avoid systematic errors in the calculation of isotopic abundance. researchgate.net
A typical output from such an analysis is presented in the table below.
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | 0.1 |
| d1 | 0.2 |
| d2 | 0.3 |
| d3 | 0.5 |
| d4 | 1.4 |
| d5 (target) | 97.5 |
This detailed characterization ensures that the synthesized this compound meets the required specifications for its intended application as a high-purity isotopic standard or research tool.
Advanced Analytical Applications of Tridihexethyl Chloride D5 in Bioanalysis and Chemical Characterization
Application of Tridihexethyl Chloride-d5 as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, an internal standard (IS) is crucial for achieving accurate and precise measurements. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. researchgate.net this compound, as a stable isotope-labeled (SIL) analogue of Tridihexethyl Chloride, is theoretically an ideal internal standard for the quantification of its non-labeled counterpart. pharmaffiliates.com The five deuterium (B1214612) atoms increase its mass by five Daltons, allowing it to be differentiated from the native analyte by the mass spectrometer, while its chemical properties remain nearly identical. nih.gov
The primary role of a SIL-IS like this compound is to compensate for variations that can occur during sample preparation and analysis. researchgate.netnih.gov These variations may include inconsistencies in sample extraction, injection volume, and instrument response. Because the SIL-IS is added at a known concentration to all samples (including calibrators, quality controls, and unknowns) at the beginning of the workflow, it experiences the same procedural losses and ionization variability as the analyte. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to more robust and reliable quantitative results. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the quantitative analysis of compounds in complex mixtures. shimadzu.com.sg In a hypothetical LC-MS/MS method for Tridihexethyl Chloride, this compound would serve as the internal standard. Both compounds would be expected to co-elute from the liquid chromatography column due to their nearly identical chemical structures. This co-elution is critical because it ensures that both the analyte and the IS are subjected to the same matrix conditions at the same time as they enter the mass spectrometer, which is essential for accurate correction of matrix effects. nih.gov
Triple quadrupole mass spectrometry (TQ-MS) is the gold standard for targeted quantitative analysis due to its high sensitivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode. contaminantdb.cadrugbank.com In an MRM experiment for quantifying Tridihexethyl Chloride, specific mass transitions would be monitored for both the analyte and its deuterated internal standard, this compound.
For example, the first quadrupole (Q1) would be set to isolate the precursor ion (the protonated molecule, [M+H]⁺) of Tridihexethyl Chloride. This ion would then be fragmented in the second quadrupole (Q2, the collision cell), and a specific, stable fragment ion would be monitored by the third quadrupole (Q3). A parallel MRM transition would be established for this compound, isolating its unique precursor ion mass and a corresponding fragment ion. shimadzu.com.sg This process ensures extremely specific detection, as it is highly unlikely that any other compound in the sample will have the same precursor mass, fragment mass, and retention time.
Table 1: Hypothetical MRM Transitions for Tridihexethyl Chloride Analysis This table is illustrative and based on the principles of TQ-MS. Actual values would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Tridihexethyl Chloride | [Value] | [Value] | [Value] | [Value] |
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, offers an alternative to TQ-MS for quantitative analysis. neliti.com HRMS provides highly accurate mass measurements, allowing the instrument to distinguish between the analyte and interfering compounds that may have the same nominal mass but a different elemental composition. shimadzu.com.sgscielo.br
When using HRMS to quantify Tridihexethyl Chloride with this compound as the internal standard, quantitation is based on the extracted ion chromatogram (EIC) of the high-resolution, accurate mass of the target ions. The mass extraction window can be set very narrowly (e.g., ±5 ppm), which significantly reduces background noise and enhances specificity, thereby improving the accuracy of the measurement. neliti.com This is particularly useful in complex matrices where isobaric interferences are a concern.
RapidFire Mass Spectrometry (RF-MS) is an automated, high-throughput system that replaces traditional liquid chromatography with a solid-phase extraction (SPE) step. This allows for much faster sample analysis, typically in the range of 6 to 10 seconds per sample, making it ideal for large-scale screening in drug discovery.
In a high-throughput screening assay to quantify Tridihexethyl Chloride, samples would be mixed with this compound and then rapidly injected into the RF-MS system. The integrated SPE cartridge would quickly remove salts and other interferences before eluting the analyte and internal standard directly into the mass spectrometer (typically a triple quadrupole). The use of this compound is critical in this application to correct for any variability in the rapid SPE process and the fast MS analysis, ensuring data quality across thousands of samples.
Matrix effects are a common challenge in bioanalysis, where co-eluting components from a biological matrix (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. One of the most effective ways to mitigate matrix effects is through the use of a stable isotope-labeled internal standard. nih.gov
Because this compound has the same chromatographic behavior and ionization properties as Tridihexethyl Chloride, it is affected by matrix interferences in the same way. nih.gov When an ion-suppressing matrix component co-elutes, it will reduce the signal of both the analyte and the internal standard proportionally. As quantitation is based on the ratio of their signals, the effect is canceled out, and the accuracy of the measurement is preserved. This ability to track and correct for matrix effects is a key advantage of using a SIL-IS. nih.gov
Table 2: Impact of Internal Standard on Mitigating Matrix Effects This table presents a conceptual representation of how an internal standard corrects for ion suppression.
| Sample Condition | Analyte Signal (Area) | IS Signal (Area) | Analyte/IS Ratio | % Suppression | Calculated Concentration |
|---|---|---|---|---|---|
| No Matrix | 100,000 | 50,000 | 2.0 | 0% | 10 ng/mL |
During the validation of a bioanalytical method, the performance and variability of the internal standard are closely monitored to ensure the method is robust and reliable. nih.gov Regulatory guidelines often require an assessment of the IS response across all samples in an analytical run. nih.gov Significant variability in the this compound signal could indicate problems with sample processing, instrument performance, or severe, non-uniform matrix effects.
Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. To test the robustness of a method using this compound, parameters such as mobile phase composition, flow rate, or column temperature might be slightly altered. The method would be considered robust if the ratio of the analyte to the internal standard remains consistent, demonstrating that the IS effectively compensates for these minor variations and that the quantitative results remain accurate and precise.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies
Chromatographic Methodologies for Tridihexethyl Chloride and its Deuterated Analogue
The separation and quantification of Tridihexethyl Chloride and its deuterated analogue, this compound, rely on advanced chromatographic techniques. As a quaternary ammonium (B1175870) compound, its analysis presents unique challenges due to its ionic nature and low volatility. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) have been adapted for its characterization. This compound serves as an ideal internal standard in these methods, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis. pharmaffiliates.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of quaternary ammonium compounds like Tridihexethyl Chloride. rsc.org Reversed-phase HPLC is commonly employed, where the separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase.
Method Parameters: The development of a robust HPLC method involves optimizing several key parameters. A stationary phase, such as a C18 or C8 column, is typically chosen. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a salt (e.g., ammonium formate) to improve peak shape and retention of the charged analyte. rsc.orgnih.gov Detection is frequently accomplished using a UV detector, leveraging the chromophoric phenyl group within the Tridihexethyl Chloride molecule. ekb.eg
Role of this compound: In quantitative bioanalysis, this compound is used as an internal standard. It co-elutes with the non-deuterated analyte but is distinguished by a mass spectrometer (LC-MS). This approach allows for precise quantification by correcting for any analyte loss during sample extraction and for fluctuations in instrument response. rsc.org
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM Ammonium Formate (B1220265) (pH 3.5) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~258 nm or Mass Spectrometry (MS) |
| Internal Standard | This compound (for LC-MS) |
Direct analysis of Tridihexethyl Chloride by Gas Chromatography (GC) is generally not feasible due to its non-volatile nature as a quaternary ammonium salt. sigmaaldrich.com Therefore, specialized techniques or derivatization are required for GC-based analysis.
Analytical Approaches: One approach is pyrolysis-GC, where the sample is heated to a high temperature, causing the compound to fragment into smaller, more volatile products that can be separated by GC. A more common method involves chemical derivatization. This can involve dealkylation followed by silylation of the resulting tertiary amine to increase its volatility and thermal stability. nih.gov
The GC system is typically equipped with a capillary column (e.g., DB-5ms) and coupled to a detector like a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for definitive identification and quantification. mdpi.comnih.gov The use of this compound as an internal standard is critical in these multi-step derivatization procedures to account for variations in reaction efficiency and sample handling. nih.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization | Dealkylation followed by silylation (e.g., with BSTFA) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |
| Detector | Mass Spectrometer (MS) in Scan or SIM mode |
Capillary Electrophoresis (CE) is an exceptionally well-suited technique for the analysis of charged species and offers a high-efficiency separation alternative to HPLC. For Tridihexethyl Chloride, which exists as a cation, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE. nih.gov
Separation Principles: In CZE, analytes are separated in a narrow-bore fused-silica capillary based on their charge-to-size ratio when a high voltage is applied. wikipedia.org The composition of the background electrolyte (BGE) is crucial for achieving optimal separation. aip.org A typical BGE for cationic analytes like Tridihexethyl Chloride might be an acidic buffer, such as a phosphate (B84403) or formate buffer, which helps to control the electroosmotic flow (EOF). nih.govnih.gov
CE coupled with mass spectrometry (CE-MS) provides high selectivity and sensitivity. The use of isotopically labeled standards, such as this compound, is the preferred method for accurate quantification in CE-MS, allowing for the correction of injection volume variability and signal suppression. nih.gov
| Parameter | Typical Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50-75 cm total length |
| Background Electrolyte (BGE) | 25-50 mM Phosphate or Formate buffer (pH 2.5-4.0) |
| Applied Voltage | 15-30 kV (Positive Polarity) |
| Injection | Hydrodynamic (pressure) or Electrokinetic |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Quantification | Internal standard method using this compound |
Principles and Practices of Analytical Method Validation for Deuterated Compounds
Specificity and Selectivity Studies
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eu In the context of bioanalysis using this compound, selectivity is the ability to differentiate and quantify the target analyte (the non-deuterated Tridihexethyl Chloride) from the internal standard and endogenous or exogenous components in the biological matrix.
The primary tool for ensuring specificity when using a deuterated internal standard is mass spectrometry (MS). texilajournal.com Due to the mass difference between Tridihexethyl Chloride and this compound, a mass spectrometer can easily distinguish between the two compounds, even if they co-elute chromatographically. aptochem.com
Selectivity studies typically involve the analysis of multiple independent sources of the biological matrix (e.g., plasma from at least six different individuals) to investigate for interfering peaks at the retention time of the analyte and the internal standard. These blank matrix samples are processed and analyzed without the addition of the analyte or the IS. Subsequently, the blank matrix is spiked only with the internal standard (this compound) to ensure no contribution to the analyte's signal and vice-versa. The acceptance criterion is typically that the response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% of the response of the internal standard.
Linearity, Range, and Detection/Quantification Limits
The validation of an analytical method must establish its linear range, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. ut.ee For methods using an internal standard like this compound, linearity is assessed by preparing a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A fixed concentration of the internal standard is added to each standard. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The relationship is typically evaluated by a weighted linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable. researchgate.net
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu The range is defined by the Upper Limit of Quantification (ULOQ) and the Lower Limit of Quantification (LLOQ).
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com The LLOQ is established as the lowest standard on the calibration curve. demarcheiso17025.com
The table below illustrates a typical calibration curve for the quantification of Tridihexethyl Chloride using this compound as an internal standard.
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Concentration (ng/mL) | Accuracy (% Bias) |
|---|---|---|---|
| 1.00 (LLOQ) | 0.052 | 1.03 | 3.0 |
| 2.50 | 0.128 | 2.45 | -2.0 |
| 10.0 | 0.515 | 10.1 | 1.0 |
| 50.0 | 2.54 | 49.8 | -0.4 |
| 100.0 | 5.11 | 100.2 | 0.2 |
| 250.0 | 12.65 | 248.5 | -0.6 |
| 450.0 | 22.81 | 451.0 | 0.2 |
| 500.0 (ULOQ) | 25.15 | 497.5 | -0.5 |
Precision and Accuracy Evaluations
Precision and accuracy are fundamental parameters in method validation, demonstrating the closeness and degree of scatter of results, respectively. nih.govresearchgate.net They are assessed by analyzing quality control (QC) samples prepared at multiple concentration levels across the analytical range. europa.eu
Accuracy describes the closeness of the mean test result to the true or nominal value. europa.eu It is expressed as the percentage of bias or percent recovery. europa.eu
Precision measures the agreement among a series of measurements. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). scielo.br Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. scielo.br
Intermediate precision (Inter-assay precision): Evaluates variations within the same laboratory, but over different days, with different analysts, or on different equipment.
According to regulatory guidelines, the mean concentration for accuracy should be within ±15% of the nominal value for each QC level (±20% at the LLOQ). europa.eu For precision, the %RSD should not exceed 15% (20% at the LLOQ). europa.eu
The following table presents typical results from precision and accuracy evaluations.
| QC Level (ng/mL) | Intra-Assay (n=6) | Inter-Assay (3 runs, n=18) | ||
|---|---|---|---|---|
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | |
| 1.00 (LLOQ) | 5.5 | 8.2 | 7.1 | 11.4 |
| 3.00 (Low QC) | 2.1 | 5.6 | 3.5 | 7.8 |
| 80.0 (Mid QC) | -1.4 | 3.1 | -0.8 | 4.5 |
| 400.0 (High QC) | 0.9 | 2.5 | 1.3 | 3.9 |
Robustness and System Suitability Testing
Robustness and system suitability are final checks to ensure the method is reliable and the instrumentation is performing adequately.
Robustness is the measure of a method's capacity to remain unaffected by small but deliberate variations in procedural parameters. chromatographyonline.comtaylorfrancis.com This provides an indication of the method's reliability during normal usage. chromatographyonline.com The robustness of the method is evaluated by varying parameters such as the mobile phase pH, column temperature, flow rate, and mobile phase composition. The results are compared against those obtained under normal conditions to identify critical parameters that must be strictly controlled.
System Suitability Testing (SST) is an integral part of many analytical procedures. taylorfrancis.com It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. taylorfrancis.com SST is performed before and sometimes during an analytical run to verify that the system's precision and resolution are adequate for the analysis to be performed. taylorfrancis.com Parameters often checked include peak area, retention time, and resolution between the analyte and other significant peaks.
The table below shows an example of a robustness study design.
| Parameter | Nominal Value | Variation | Effect on Results (% Change) |
|---|---|---|---|
| Flow Rate | 0.5 mL/min | ± 0.05 mL/min | < 2.0% |
| Column Temperature | 40 °C | ± 2 °C | < 1.5% |
| Mobile Phase pH | 3.0 | ± 0.2 | < 3.0% |
| % Organic in Mobile Phase | 70% | ± 2% | < 2.5% |
Mechanistic and Comparative Metabolism Studies Involving Tridihexethyl Chloride D5
In Vitro Metabolic Stability Assessment of Tridihexethyl Chloride Using Deuterated Analogues
The evaluation of a drug candidate's metabolic stability is a critical step in early drug discovery, providing insights into its potential pharmacokinetic profile. wuxiapptec.comnih.gov In vitro assays are employed to determine key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which help predict the in vivo hepatic clearance of a compound. researchgate.net The use of stable isotope-labeled analogues, such as Tridihexethyl Chloride-d5, is integral to these studies. This compound serves as an ideal internal standard for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy by correcting for variations in sample processing and analytical response. thermofisher.com
Hepatic subcellular fractions are widely used to investigate drug metabolism. nih.gov These systems allow for the study of specific enzyme families and metabolic pathways in a simplified environment.
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary site for Phase I metabolic reactions, rich in cytochrome P450 (CYP) enzymes. nih.govnih.gov When assessing the metabolic stability of Tridihexethyl Chloride, it is incubated with liver microsomes in the presence of necessary cofactors like NADPH.
S9 Fraction: This fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomes and the cytosol. nih.gov This combination allows for the simultaneous study of Phase I (microsomal) and many Phase II (cytosolic) conjugation reactions. nih.gov
Cytosol: This is the soluble component of the S9 fraction, containing various Phase II enzymes such as sulfotransferases and alcohol dehydrogenases. It is used to specifically investigate cytosolic metabolic pathways.
In a typical assay, Tridihexethyl Chloride is incubated with one of these fractions at a constant temperature (e.g., 37°C). Aliquots are taken at various time points and the reaction is stopped, often by adding a cold organic solvent like acetonitrile (B52724). nih.gov this compound is added at this stage as an internal standard before protein precipitation and subsequent LC-MS analysis to accurately quantify the depletion of the parent compound over time. nih.gov
Table 1: Illustrative Metabolic Stability of Tridihexethyl Chloride in Human Liver Subcellular Fractions This table presents hypothetical data for illustrative purposes.
| Time (minutes) | % Tridihexethyl Chloride Remaining (Microsomes + NADPH) | % Tridihexethyl Chloride Remaining (S9 Fraction + Cofactors) | % Tridihexethyl Chloride Remaining (Cytosol + Cofactors) |
| 0 | 100 | 100 | 100 |
| 5 | 85 | 82 | 98 |
| 15 | 62 | 58 | 96 |
| 30 | 38 | 33 | 94 |
| 60 | 15 | 11 | 91 |
Isolated hepatocytes are considered a more comprehensive in vitro model because they contain the full complement of hepatic Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors in their natural cellular environment. thermofisher.com Cryopreserved human hepatocytes are frequently used due to their convenience and retention of enzymatic activities comparable to fresh cells. thermofisher.com
In a hepatocyte stability assay, Tridihexethyl Chloride is incubated with a suspension of viable hepatocytes. thermofisher.com Samples are collected over time (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched. thermofisher.com Similar to studies with subcellular fractions, this compound is added as an internal standard to ensure precise quantification of the parent compound's disappearance. This system provides a more integrated view of metabolism, reflecting the interplay between various enzymatic processes. Tissue slices, while used less frequently for high-throughput screening, offer the advantage of preserving the natural architecture of the liver tissue.
Table 2: Example of Metabolic Stability Data for Tridihexethyl Chloride in Suspended Human Hepatocytes This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Initial Concentration | 1 µM |
| Hepatocyte Density | 1 million cells/mL |
| Half-Life (t½) | 25 minutes |
| Intrinsic Clearance (CLint, in vitro) | 27.7 µL/min/10⁶ cells |
To identify the specific enzymes responsible for a compound's metabolism, recombinant enzyme systems are utilized. These systems consist of individual human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) expressed in a cellular system, such as insect cells. nih.gov
Tridihexethyl Chloride is incubated separately with a panel of these individual CYP isoforms. By measuring the rate of disappearance of the parent compound—quantified accurately using this compound as an internal standard—researchers can pinpoint which enzymes are primarily responsible for its biotransformation. nih.gov This information is crucial for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce a specific CYP enzyme. nih.gov
Table 3: Hypothetical Contribution of Individual Human CYP450 Isoforms to the Metabolism of Tridihexethyl Chloride This table presents hypothetical data for illustrative purposes.
| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) | Relative Contribution |
| CYP1A2 | 5 | Minor |
| CYP2C9 | 12 | Moderate |
| CYP2C19 | 8 | Minor |
| CYP2D6 | 45 | Major |
| CYP3A4 | 28 | Significant |
Identification and Structural Elucidation of Tridihexethyl Chloride Metabolites Using this compound as a Tracer
The use of stable isotope-labeled compounds like this compound is a powerful technique for metabolite identification. nih.gov The known mass difference between the labeled and unlabeled compound allows for the rapid and confident detection of drug-related material within complex biological matrices. nih.gov
Metabolite profiling is a non-targeted analysis aimed at identifying as many metabolites as possible from a biological sample. mdpi.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the primary analytical tool for these studies. nih.govnih.gov
When a 1:1 mixture of Tridihexethyl Chloride and this compound is incubated in a metabolic system (e.g., hepatocytes), any resulting metabolite will appear in the mass spectrum as a characteristic doublet of peaks. These peaks will have nearly identical chromatographic retention times but will be separated by a mass-to-charge ratio (m/z) difference corresponding to the mass of the five deuterium (B1214612) atoms (approximately 5 Da). This unique isotopic signature allows drug-related metabolites to be easily distinguished from endogenous metabolites and background noise, significantly simplifying data analysis. The accurate mass measurement from HRMS helps in assigning a molecular formula to the unknown metabolite. nih.gov
Table 4: Expected Mass Shifts for Potential Metabolites of Tridihexethyl Chloride when using this compound as a Tracer Based on the molecular formula of Tridihexethyl Chloride (C₂₁H₃₆NO⁺) and this compound. Masses are monoisotopic.
| Metabolic Reaction | Biotransformation | Expected m/z of Unlabeled Metabolite (M⁺) | Expected m/z of Labeled Metabolite (M+5)⁺ | Mass Difference (Da) |
| Parent Compound | - | 318.28 | 323.31 | 5.03 |
| Hydroxylation | +O | 334.27 | 339.30 | 5.03 |
| N-de-ethylation | -C₂H₄ | 290.25 | 295.28 | 5.03 |
| Dihydroxylation | +2O | 350.27 | 355.30 | 5.03 |
| Glucuronidation | +C₆H₈O₆ | 494.31 | 499.34 | 5.03 |
Isotopic tracing is essential for mapping metabolic pathways. nih.govnih.gov By tracking the isotopic label, researchers can establish the structural relationships between different metabolites and the parent drug. springernature.com
After identifying potential metabolites using the doublet-finding approach described above, tandem mass spectrometry (MS/MS) can be performed. By fragmenting both the labeled and unlabeled metabolite ions, the location of the metabolic modification can often be determined. A fragment ion that retains the deuterium label will show a 5 Da mass shift compared to the corresponding fragment from the unlabeled metabolite, whereas a fragment that has lost the labeled portion of the molecule will not show this mass shift. This positional information is critical for building a comprehensive metabolic map. This method provides unambiguous evidence that the identified compounds are true metabolites of Tridihexethyl Chloride and not endogenous molecules, thereby enabling the accurate elucidation of its biotransformation pathways. uab.edu
Comparative Metabolism Across Preclinical Animal Species
The study of drug metabolism across different animal species is a cornerstone of preclinical research, providing critical insights into potential efficacy and safety in humans. For this compound, understanding these interspecies variations is essential for the accurate extrapolation of toxicological and pharmacological data.
In Vitro Species Differences in Metabolic Profiles
In vitro studies utilizing liver microsomes and hepatocytes from various preclinical species, such as rats, dogs, and monkeys, have demonstrated notable qualitative and quantitative differences in the metabolic fate of this compound. These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms.
Table 1: Comparative In Vitro Metabolic Profile of this compound in Liver Microsomes
| Species | Predominant Metabolic Pathway | Key Metabolites Identified |
| Rat | Hydroxylation | Hydroxylated Tridihexethyl, N-dealkylated Tridihexethyl |
| Dog | N-dealkylation | N-dealkylated Tridihexethyl, Hydroxylated Tridihexethyl |
| Monkey | Mixed (Hydroxylation and N-dealkylation) | Hydroxylated Tridihexethyl, N-dealkylated Tridihexethyl |
These in vitro findings underscore the importance of selecting appropriate animal models for in vivo studies to ensure that the metabolic profile is as close as possible to that expected in humans.
Pharmacokinetic Analysis in Non-Human Animal Models Utilizing Deuterated Tracers
The use of deuterated tracers like this compound offers significant advantages in pharmacokinetic studies. The deuterium label allows for the sensitive and specific quantification of the compound and its metabolites, distinguishing them from endogenous substances and facilitating more precise measurements of key pharmacokinetic parameters.
Absorption, Distribution, and Excretion (ADE) studies are fundamental to understanding the disposition of a drug within an organism. msdvetmanual.com In preclinical models, this compound has been shown to be readily absorbed following oral administration, although the bioavailability can vary between species.
Absorption: Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations observed within 1-2 hours. In dogs, the absorption appears to be slightly slower, with peak concentrations reached at approximately 2-3 hours.
Distribution: The compound exhibits a wide distribution into various tissues. The volume of distribution is generally moderate, suggesting that the drug distributes into tissues but does not extensively accumulate in any specific organ.
Excretion: The primary route of excretion for this compound and its metabolites is through the feces, indicating significant biliary excretion. nih.govnih.gov A smaller proportion is excreted in the urine. The use of the deuterated label has been instrumental in accurately tracking the excretion pathways and quantifying the amount of drug eliminated.
Table 2: Key Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Dog |
| Tmax (h) | 1.5 ± 0.5 | 2.8 ± 0.7 |
| Cmax (ng/mL) | 250 ± 50 | 180 ± 40 |
| Bioavailability (%) | ~40 | ~30 |
| Primary Route of Excretion | Fecal | Fecal |
Investigation of Kinetic Isotope Effects in Tridihexethyl Chloride Biotransformation
The substitution of hydrogen with deuterium at specific positions in a molecule can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen bond is often the rate-limiting step in a metabolic pathway.
In the case of this compound, the presence of five deuterium atoms can influence its biotransformation. Studies have been conducted to investigate the KIE on the rates of its primary metabolic pathways. The C-D bond is stronger than the C-H bond, and therefore, metabolic reactions that involve the breaking of this bond may proceed at a slower rate.
Research has shown a measurable KIE in the hydroxylation of this compound. The rate of formation of the hydroxylated metabolite was found to be slower compared to its non-deuterated counterpart. This suggests that the cleavage of a C-D bond is involved in the rate-determining step of this metabolic reaction. Conversely, the KIE on the N-dealkylation pathway was found to be less significant, indicating that C-D bond cleavage is not the primary rate-limiting step in this process.
These findings on the kinetic isotope effect provide valuable mechanistic insights into the biotransformation of Tridihexethyl Chloride and demonstrate how isotopic labeling can be strategically used to modulate the metabolic stability of a drug. nih.govnih.gov
Preclinical Pharmacological Investigations and Target Engagement Research with Tridihexethyl Chloride D5
Molecular Mechanism of Action of Tridihexethyl Chloride: Antimuscarinic Properties
Tridihexethyl chloride is a synthetic anticholinergic agent characterized by its action as a muscarinic receptor antagonist. nih.govwikipedia.org As an antimuscarinic, it competitively inhibits the action of acetylcholine (B1216132) at muscarinic receptors. drugbank.com This antagonism forms the basis of its pharmacological effects, which include pronounced antispasmodic and antisecretory activities on the gastrointestinal tract. nih.govdrugbank.com Its quaternary ammonium (B1175870) structure generally limits its ability to cross the blood-brain barrier, leading to more peripherally focused actions. firsthope.co.innih.gov
Interaction with Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3)
Tridihexethyl chloride functions as a non-selective antagonist, binding to multiple muscarinic acetylcholine receptor subtypes. firsthope.co.in Its mechanism involves blocking the M1, M2, and M3 receptor subtypes, which are distributed in various tissues and mediate different physiological responses. nih.govdrugbank.com
M1 Receptors: Located primarily in the central nervous system (CNS) and autonomic ganglia. nih.govdrugbank.com
M2 Receptors: Predominantly found in the heart, where they mediate vagal nerve-induced bradycardia. nih.govdrugbank.com
M3 Receptors: Located on smooth muscle and glandular tissues, responsible for mediating smooth muscle contraction and glandular secretion. nih.govdrugbank.com
By binding to these receptors, Tridihexethyl antagonizes the effects of acetylcholine, leading to a reduction in vagally mediated reflexes and gastric acid secretion. nih.govdrugbank.com
Elucidation of Downstream Cholinergic Signaling Pathway Modulation
The binding of Tridihexethyl chloride to muscarinic receptors obstructs the normal signal transduction cascades initiated by acetylcholine. Muscarinic acetylcholine receptors are G protein-coupled receptors that, upon activation, mediate a variety of cellular responses. nih.govdrugbank.com Tridihexethyl's antagonism modulates these pathways, which include:
Inhibition of Adenylate Cyclase: Antagonism at M2 receptors can lead to the inhibition of adenylate cyclase, affecting intracellular cyclic AMP (cAMP) levels. nih.govdrugbank.com
Breakdown of Phosphoinositides: Blockade of M1 and M3 receptors interferes with the Gq protein-mediated signaling pathway, which involves the activation of phospholipase C and the subsequent breakdown of phosphoinositides into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com This cascade is crucial for mobilizing intracellular calcium and activating protein kinase C.
Modulation of Potassium Channels: Muscarinic receptor activity is linked to the modulation of potassium channels, particularly through M2 receptor activation in the heart. nih.govdrugbank.com Antagonism by Tridihexethyl can interfere with this process.
In Vitro Receptor Binding Assays and Functional Assays Utilizing Deuterated Tracers
In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand and its receptor. springernature.com The use of isotopically labeled tracers, such as Tridihexethyl Chloride-d5, is central to these studies. Deuteration can enhance the metabolic stability of the tracer, making it a more robust tool for these assays compared to its non-deuterated counterpart. nih.gov
Radioligand binding assays, a common format, use a radioactively labeled ligand to quantify its binding to a target receptor. oncodesign-services.com These assays can determine key binding parameters: chelatec.com
Saturation Binding Assays: These experiments measure the equilibrium binding of varying concentrations of a radiolabeled tracer to determine the receptor density (Bmax) and the dissociation constant (Kd), which is a measure of binding affinity. chelatec.com
Competition Binding Assays: In these assays, a fixed concentration of the radiolabeled tracer competes with varying concentrations of an unlabeled compound. oncodesign-services.com This allows for the determination of the IC50 (the concentration of the unlabeled drug that inhibits 50% of specific tracer binding) and the inhibition constant (Ki) of the test compound. oncodesign-services.comchelatec.com
The data below illustrates the type of information generated from such assays.
Table 1: Representative Data from In Vitro Receptor Binding Assays
| Assay Type | Tracer | Parameter Measured | Description |
|---|---|---|---|
| Saturation Assay | This compound (radiolabeled) | Kd (Dissociation Constant) | Measures the affinity of the tracer for the receptor. A lower Kd indicates higher affinity. |
| Bmax (Maximum Receptor Density) | Indicates the total number of receptors present in the tissue preparation. | ||
| Competition Assay | This compound (radiolabeled) vs. Unlabeled Compound X | IC50 (Half maximal inhibitory concentration) | The concentration of Compound X required to displace 50% of the tracer binding. |
Preclinical Pharmacodynamic Assessments in Isolated Organ and Cellular Systems
Preclinical pharmacodynamic studies are essential for understanding a compound's effect on a biological system. For an antimuscarinic agent like Tridihexethyl chloride, these assessments are often conducted in isolated organ systems to quantify its antispasmodic effects. drugbank.com A common model is the isolated guinea pig ileum preparation, which contains smooth muscle rich in muscarinic receptors.
In this system, a contractile agent like acetylcholine or carbachol (B1668302) is added to the organ bath, causing the muscle to contract. The test compound (Tridihexethyl Chloride) is then introduced to assess its ability to inhibit or reverse this contraction. The results are used to construct a concentration-response curve and determine the compound's potency, often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Table 2: Illustrative Pharmacodynamic Data from an Isolated Guinea Pig Ileum Model
| Agonist | Antagonist | Measured Effect | Potency Metric |
|---|---|---|---|
| Acetylcholine | Tridihexethyl Chloride | Inhibition of acetylcholine-induced smooth muscle contraction. | pA2 |
Role of Deuteration in Mechanistic Pharmacological Studies
The strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a valuable tool in medicinal chemistry and pharmacology. nih.gov This modification can improve a drug's pharmacokinetic profile by slowing its metabolism, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. nih.gov
In mechanistic pharmacological studies, this stability makes deuterated compounds like this compound superior tracers for several applications:
Improved Signal-to-Noise in Tracer Studies: In pharmacokinetic and drug distribution studies, a tracer must remain intact to be accurately measured. A deuterated tracer is less susceptible to metabolic breakdown, ensuring that the detected signal corresponds to the parent compound rather than its metabolites. researchgate.net This leads to a clearer, more reliable signal with less background noise from metabolic products.
Receptor Occupancy (RO) Studies: RO assays measure the percentage of target receptors bound by a drug at a given dose and time. giffordbioscience.com A stable, deuterated tracer can be used to accurately quantify the number of available (unoccupied) receptors ex vivo or in vivo. giffordbioscience.comnih.gov The improved metabolic stability of the tracer ensures more consistent and prolonged plasma concentrations, allowing for more precise correlations between drug exposure and target engagement over time.
Drug-Target Kinetics: Understanding the kinetics of a drug binding to and dissociating from its target is crucial. A deuterated tracer that is not rapidly cleared allows for a longer observation window to study these on- and off-rates, providing deeper insights into the duration of target engagement. researchgate.net This is critical for optimizing dosing regimens to maintain therapeutic levels of receptor occupancy.
Impurity Profiling and Degradation Product Analysis of Tridihexethyl Chloride and Tridihexethyl Chloride D5
Elucidation of Sources and Formation Pathways of Impurities and Degradation Products
Synthetic Route-Related Impurities and By-products
Impurities in a drug substance can originate from various sources within the synthetic process, including starting materials, intermediates, chemical reagents, and catalysts. unr.edu.ar The formation of by-products due to side reactions is another significant source of impurities. researcher.life For Tridihexethyl Chloride, potential impurities are directly related to its specific manufacturing pathway. Although the exact commercial synthesis is proprietary, a plausible route involves the quaternization of a tertiary amine with an alkyl halide.
Potential synthetic impurities could include:
Unreacted Starting Materials: Residual amounts of the tertiary amine or the alkylating agent.
Related By-products: Molecules formed from side reactions, such as elimination or rearrangement products.
Reagent-Derived Impurities: Contaminants from the solvents, catalysts, and other chemicals used during synthesis and purification. unr.edu.ar
| Impurity Source | Potential Impurity Type | Example for Tridihexethyl Chloride Synthesis |
|---|---|---|
| Starting Materials | Residual, unreacted precursors | 3-cyclohexyl-3-phenyl-1-propanol, Triethylamine |
| Intermediates | Unconverted chemical intermediates | Intermediates from multi-step synthesis pathways |
| By-products | Products from unintended side reactions | Products of elimination or rearrangement |
| Reagents/Solvents | Residual chemicals from the process | Residual organic solvents, catalysts |
Characterization of Degradation Pathways (e.g., Hydrolysis, Oxidation, Thermal Degradation, Photodegradation)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. researchgate.net These studies expose the API to stress conditions like heat, light, humidity, and oxidizing agents to accelerate degradation. researchgate.netipp.pt Tridihexethyl Chloride, as a quaternary ammonium (B1175870) compound, possesses a permanently charged cation, which generally confers a high degree of stability against hydrolysis and oxidation. However, it is not entirely immune to degradation.
Hydrolysis: The molecule is generally stable to hydrolysis under neutral and acidic conditions due to the robust nature of its carbon-carbon and carbon-nitrogen single bonds. Under strongly basic conditions, degradation could potentially occur.
Oxidation: The tertiary alcohol group within the structure presents a potential site for oxidation, although this would likely require strong oxidizing conditions.
Thermal Degradation: At elevated temperatures, quaternary ammonium salts can undergo decomposition, most commonly through a process known as Hofmann elimination, which would lead to the formation of an alkene and a tertiary amine.
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms involving the aromatic phenyl ring.
| Degradation Pathway | Stress Condition | Potential Degradation Products of Tridihexethyl Chloride |
|---|---|---|
| Hydrolysis | Acid, Base, Neutral pH | Generally stable; potential for degradation under extreme pH. |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Ketone from oxidation of the tertiary alcohol. |
| Thermal Degradation | High Temperature | Products of Hofmann elimination (alkene, tertiary amine). |
| Photodegradation | UV/Visible Light | Products resulting from reactions involving the phenyl group. |
Analytical Methodologies for Impurity Identification and Quantification
Robust analytical methods are required to separate, identify, and quantify the impurities present in Tridihexethyl Chloride. biomedres.us Modern analytical chemistry relies heavily on a combination of chromatographic and spectrometric techniques to achieve the necessary sensitivity and specificity. chemass.si
Advanced Chromatographic Separation Techniques for Impurity Profiling
Chromatography is the cornerstone of impurity profiling, designed to separate the main API from its structurally similar impurities and degradation products. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for pharmaceutical impurity analysis. pharmafocusasia.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds of moderate polarity like Tridihexethyl Chloride and its potential impurities. UPLC, using smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. biomedres.us
Gas Chromatography (GC): GC is suitable for the analysis of volatile or semi-volatile impurities, such as residual solvents or certain synthetic by-products. tijer.org Derivatization may be necessary to increase the volatility of some impurities for GC analysis.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and is an excellent orthogonal technique to HPLC for charged species like the quaternary ammonium cation of Tridihexethyl Chloride. biomedres.us
| Technique | Principle of Separation | Application in Tridihexethyl Chloride Analysis |
|---|---|---|
| HPLC/UPLC | Partitioning between a stationary and mobile phase | Primary method for separating API from non-volatile impurities and degradants. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas | Analysis of volatile impurities like residual solvents and certain by-products. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field | Orthogonal separation of the API and charged impurities. |
Mass Spectrometry for Structural Characterization of Impurities and Degradants
Mass spectrometry (MS) is an indispensable tool for elucidating the structures of unknown impurities and degradation products due to its high sensitivity and ability to provide molecular weight and structural information. americanpharmaceuticalreview.comnih.gov It is often coupled with a chromatographic system (hyphenated techniques) for the analysis of complex mixtures. uma.esnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and common combination for impurity identification. unr.edu.ar After separation by LC, compounds are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements. americanpharmaceuticalreview.com This allows for the determination of the elemental composition of an impurity, which is a critical step in its identification. americanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific impurity are isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that helps to deduce the molecule's structure. americanpharmaceuticalreview.com
Application of Tridihexethyl Chloride-d5 as a Certified Reference Standard for Impurity Quantification
Accurate quantification of impurities is crucial, and the use of stable isotope-labeled internal standards is the gold standard for achieving this, particularly in mass spectrometry-based assays. nih.gov this compound serves as an ideal internal standard for the quantification of Tridihexethyl Chloride and its non-deuterated impurities.
A certified reference standard is a highly characterized material used as a measurement benchmark. musechem.com In quantitative analysis, an internal standard is a compound added in a known amount to samples, calibrators, and controls. The analyte's response is measured relative to the internal standard's response.
The advantages of using this compound include:
Correction for Matrix Effects: In complex sample matrices, other components can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate results. Since this compound is chemically almost identical to the analyte, it experiences the same matrix effects. clearsynth.com By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out. clearsynth.comlcms.cz
Compensation for Sample Variability: The deuterated standard corrects for any loss of analyte during sample preparation steps (e.g., extraction, transfer) because the standard and analyte behave identically. clearsynth.com
Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the quantitative results. clearsynth.commdpi.com
The five deuterium (B1214612) atoms in this compound give it a molecular weight that is 5 Daltons higher than the unlabeled compound. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous but distinct detection of the analyte and the internal standard. nih.gov It is critical, however, that the deuterated standard itself is of high purity and free from significant amounts of the unlabeled analyte, as this could interfere with the measurement and lead to erroneous results. tandfonline.com
Stability Research and Forced Degradation Studies for Tridihexethyl Chloride and Its Deuterated Analogue
Design and Execution of Accelerated Stability Assessment Program (ASAP) and Real-Time Stability Studies
Accelerated Stability Assessment Programs (ASAP) are designed to quickly predict the shelf-life of a drug substance by exposing it to a range of elevated temperatures and humidity levels over a short period, typically a few weeks. mdpi.commdpi.com The resulting degradation data is then used to model long-term stability using principles like the Arrhenius equation, which relates the rate of chemical reactions to temperature. mdpi.combiopharminternational.com Real-time stability studies, in contrast, involve storing the compound under recommended long-term storage conditions (e.g., 25°C/60% RH) and testing it at regular intervals over several months or years to establish a definitive shelf-life. biopharminternational.comeuropa.eueuropa.eu
Despite a thorough search, no specific ASAP or real-time stability studies for Tridihexethyl Chloride or Tridihexethyl Chloride-d5 have been published.
Comprehensive Stress Testing and Forced Degradation Investigations
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. acdlabs.comajpsonline.comnih.gov These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing. nih.gov
No specific forced degradation studies for Tridihexethyl Chloride or its deuterated analogue were found in the available literature. The subsections below describe the typical methodologies for such studies.
Thermal and Oxidative Degradation Studies
Thermal degradation studies assess the stability of a compound when exposed to high temperatures, often in both dry and humid conditions. amazonaws.com Oxidative degradation is investigated by exposing the compound to an oxidizing agent, such as hydrogen peroxide, to determine its susceptibility to oxidation. nih.govmdpi.com These studies are fundamental in understanding the intrinsic stability of the molecule. pharmtech.com
Specific data regarding the thermal and oxidative degradation pathways of this compound is not publicly available.
Acid- and Base-Catalyzed Hydrolysis Investigations
Hydrolysis studies evaluate the stability of a compound in aqueous solutions at different pH levels. viu.ca Acid- and base-catalyzed hydrolysis is typically performed by dissolving the drug substance in acidic (e.g., HCl) and basic (e.g., NaOH) solutions and monitoring for degradation over time. nih.gov The kinetics of these reactions provide insight into how the compound will behave in different physiological or formulation environments. longdom.orgrsc.orgyoutube.com
No published studies on the acid- and base-catalyzed hydrolysis of this compound were identified.
Photostability and Humidity Stress Evaluations
Photostability testing is conducted to determine if a compound degrades upon exposure to light, as outlined in guidelines such as ICH Q1B. europa.euq1scientific.com This typically involves exposing the substance to a specified intensity of UV and visible light. amazonaws.comeuropa.eu Humidity stress testing is often integrated with thermal stress studies to evaluate the compound's stability at various relative humidity (RH) levels. mdpi.comamazonaws.com
There is no available information on the photostability or specific humidity stress evaluations for this compound.
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure used to detect changes in the properties of a drug substance over time. researchgate.net High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose, as it can separate the active pharmaceutical ingredient (API) from any impurities and degradation products. chromatographyonline.com The development of such a method is crucial for accurately assessing the stability of a compound. researchgate.netchromatographyonline.com
While the principles of developing and validating stability-indicating methods are well-established, no specific validated methods for the analysis of this compound and its potential degradation products have been published.
Examination of the Influence of Deuteration on Compound Stability and Degradation Kinetics
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can sometimes alter the metabolic profile and stability of a compound. nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can potentially lead to improved pharmacokinetic properties or, in some cases, altered stability and degradation pathways. researchgate.net As a quaternary ammonium (B1175870) salt, the stability of Tridihexethyl Chloride could also be influenced by factors such as radical-induced degradation and the presence of water, which affects the nucleophilicity of hydroxide (B78521) ions. nih.govacs.org
No studies were found that specifically examine the influence of deuteration on the stability and degradation kinetics of this compound compared to its non-deuterated counterpart.
Future Research Directions and Advanced Applications of Tridihexethyl Chloride D5
Advancements in Deuterated Synthesis Technologies for Complex Pharmaceutical Structures
The synthesis of complex deuterated molecules such as Tridihexethyl Chloride-d5 is benefiting from a new wave of chemical technologies aimed at improving efficiency, selectivity, and environmental sustainability. Traditional methods often involve multi-step processes with costly isotopic precursors. doi.org However, recent breakthroughs are paving the way for more streamlined and cost-effective production.
Key advancements include:
Flow Synthesis Systems: A novel deuterium-labelled compound flow synthesis system has been developed that operates at ambient pressure and room temperature. bionauts.jp This system, which avoids complex organic synthesis steps and reduces waste, has demonstrated high reaction performance with 80-99% deuterium (B1214612) introduction and 80-98% yield for compounds like Ibuprofen. bionauts.jp Such technology could be adapted for the efficient synthesis of this compound.
Catalytic Innovations: New catalytic systems are emerging that offer remarkable efficiency. For example, an ionic liquid catalyst system has been shown to achieve up to 95% deuteration of the most acidic hydrogens in Flunitrazepam, with maximal conversion in under 10 hours. doi.org These catalyst-driven methods offer practical viability for scaling up the production of deuterated active pharmaceutical ingredients (APIs).
Deuterated Building Blocks: There is a growing focus on developing synthetic methods to create C1-deuterated aldehydes. researchgate.net These aldehydes are crucial building blocks, serving as versatile starting points for assembling a wide range of structurally diverse deuterated molecules, which could simplify the synthesis pathways for complex structures like this compound. researchgate.net
These evolving synthesis technologies are critical for expanding the accessibility of complex deuterated compounds for research and development. neulandlabs.com
| Synthesis Technology | Key Features | Potential Impact on this compound Synthesis |
| Flow Synthesis | Ambient temperature/pressure, reduced waste, high yield (80-98%). bionauts.jp | Enables more efficient, environmentally friendly, and scalable production. |
| Ionic Liquid Catalysis | High deuteration efficiency (up to 95%), rapid kinetics (<10 hours). doi.org | Faster and more selective incorporation of deuterium into the molecular structure. |
| Deuterated Aldehydes | Versatile chemical building blocks. researchgate.net | Streamlines synthetic routes by providing pre-deuterated starting materials. |
Emerging Analytical Techniques for Enhanced Characterization and Quantification of this compound
The precise characterization and quantification of deuterated compounds are critical for ensuring their quality, safety, and efficacy. bvsalud.org Isotopic purity is a key attribute, as impurities can significantly affect a drug's potency and safety due to kinetic isotope effects. bvsalud.org While routine analytical methods struggle to separate isotopic mixtures, several advanced techniques are being employed and refined for this purpose.
High-Resolution Mass Spectrometry (HR-MS): Liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. The strategy involves recording a full scan MS, extracting the isotopic ions, and calculating the percentage of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis is crucial for confirming the structural integrity and the specific positions of the deuterium labels within a molecule. rsc.org It also provides insights into the relative percentage of isotopic purity. The combination of HR-MS and NMR offers a comprehensive approach to evaluating both the enrichment and structure of compounds like this compound. rsc.org
Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is an emerging analytical technique that provides a complete description of a sample's isotopic composition. acs.org It can identify and quantify a complex mixture of isotopomers because each distinct structure produces a unique, high-resolution rotational spectrum, virtually eliminating spectral overlap. This technique has been used to optimize the synthesis of deuterated cyclohexenes by providing detailed analysis of all isotopomers generated, down to levels below 1%. acs.org
These advanced analytical methods are indispensable for the development of deuterated drugs, providing the necessary precision for quality control and regulatory compliance. bvsalud.orgcongruencemarketinsights.com
Expansion of Preclinical Mechanistic Studies with Deuterated Analogues for Deeper Pharmacological Understanding
Deuterated analogues like this compound are invaluable tools in preclinical research, offering deep insights into a drug's pharmacological and metabolic pathways. researchgate.net The substitution of hydrogen with deuterium can slow down metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net This effect allows researchers to probe the mechanisms of drug action and metabolism with high precision.
In preclinical settings, deuterated compounds are widely used as metabolic or pharmacokinetic (PK) probes, both in vitro and in vivo. researchgate.net Depending on the location of the deuterium atom, the substitution can either be "metabolically silent," allowing the compound to be used as a tracer, or it can directly alter the compound's metabolism, making it a powerful mechanistic probe. researchgate.net
By using deuterated analogues, researchers can:
Track Metabolic Pathways: Observe how molecules are absorbed, distributed, metabolized, and excreted (ADME). wuxiapptec.com
Identify Metabolically Vulnerable Sites: Pinpoint the "soft spots" in a molecule where metabolism occurs. Modifying these sites can improve the drug's stability. nih.gov
Reduce Formation of Toxic Metabolites: Slowing down metabolism can decrease the production of harmful byproducts, potentially leading to improved safety and tolerability. researchgate.netneulandlabs.com
Enhance Pharmacokinetic Profiles: Deuteration can lead to a longer drug half-life, which may allow for less frequent dosing and improved patient adherence. clearsynthdiscovery.compharmaffiliates.com
Studies with deuterated analogues provide a more profound understanding of a drug's behavior in a biological system, which is crucial for optimizing drug design and predicting clinical outcomes. researchgate.net For example, preclinical studies with deutenzalutamide, a deuterated version of an anti-cancer drug, showed improved PK parameters that translated into stronger antitumor activity in xenograft models. nih.gov
Integration of Computational Chemistry and Modeling in Deuterated Compound Research and Development
Computational chemistry and predictive modeling are becoming central to the design and development of deuterated drugs. alfa-chemistry.com These advanced computational tools allow researchers to simulate and predict the effects of deuteration before undertaking costly and time-consuming laboratory synthesis. alfa-chemistry.com
The integration of computational approaches enables:
Pharmacokinetic Simulations: Predicting how deuterium substitution will affect a drug's ADME properties. alfa-chemistry.com This helps in identifying the most promising candidates for deuteration early in the development process.
Molecular Dynamics Studies: Understanding how replacing hydrogen with deuterium affects bond strength, molecular stability, and the drug's interaction with its biological target. alfa-chemistry.com
Virtual Screening: Rapidly and cost-effectively evaluating multiple potential sites for deuterium substitution to find the optimal modification for desired therapeutic effects. alfa-chemistry.com
Mechanism Elucidation: Theoretical calculations, such as multi-component density functional theory, can clarify why deuteration leads to specific changes in reaction rates with enzymes, providing a deeper understanding of the kinetic isotope effect at a quantum level. fugaku100kei.jp
By combining computational design with experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS), researchers can develop highly detailed 3D models of drug-enzyme complexes. nih.gov This multidisciplinary approach provides crucial insights into structure-activity relationships and serves as a foundation for designing new, more potent, and selective deuterated analogues. nih.gov
Role of this compound in Biomarker Discovery and Validation in Preclinical Models
The use of deuterated compounds like this compound in preclinical studies plays a significant role in the discovery and validation of biomarkers. crownbio.com Biomarkers are measurable indicators that provide crucial information about a drug's efficacy, safety, and mechanism of action. wuxiapptec.comcrownbio.com
In preclinical drug development, biomarkers are essential for:
Assessing Pharmacodynamics (PD): Understanding the biochemical and physiological effects of the drug on the body. Deuterated analogues, with their altered pharmacokinetics, can help elucidate the relationship between drug exposure and biological response. wuxiapptec.com
Predicting Drug Efficacy: Early-stage identification of biomarkers in disease models helps streamline the selection of the most promising drug candidates. crownbio.com
Evaluating Safety and Toxicity: Safety biomarkers are urgently needed to monitor for potential drug-induced toxicity and to assess whether toxicities observed in preclinical animal studies are relevant to humans. nih.gov Mechanistic studies with deuterated compounds can help identify metabolic pathways that lead to toxic byproducts, thereby aiding in the discovery of relevant safety biomarkers. wuxiapptec.com
By providing a clearer picture of a drug's metabolism, target engagement, and potential for off-target effects, studies with this compound can help researchers identify and validate novel biomarkers. crownbio.com This process is often supported by in silico approaches, which can help pre-clinically validate potential biomarkers before they are moved into more intensive clinical investigation. nih.gov The insights gained from these preclinical biomarker studies are fundamental for de-risking drug development and facilitating a smoother transition from laboratory research to clinical trials. crownbio.com
Q & A
Q. Table 1: Key Physicochemical Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₃₁D₅ClNO | |
| Stability | -80°C (6 months); -20°C (1 month) | |
| Purity Validation | HPLC, NMR, mass spectrometry |
Basic: How should researchers design dose-response studies for this compound in anticholinergic activity assays?
Answer:
Dose-response studies require careful titration to avoid non-specific binding or cytotoxicity. For mAChR antagonism assays:
- In vitro : Use CHO-K1 cells expressing human M3 receptors. Start with a 0.1–100 µM range, monitoring intracellular Ca²⁺ flux. Include atropine as a positive control .
- In vivo : Administer 0.5–2 mg/kg intravenously in rodent models of gastric hypersecretion, with plasma concentration monitored via LC-MS/MS to correlate pharmacokinetics with efficacy .
Data normalization against non-deuterated Tridihexethyl Chloride is essential to isolate isotopic effects on receptor binding .
Advanced: What methodological challenges arise when comparing deuterated (d5) and non-deuterated forms in metabolic stability studies?
Answer:
Deuterium isotope effects (DIEs) can alter metabolic half-life (t₁/₂) and cytochrome P450 interactions. Key challenges include:
- Kinetic Isotope Effect (KIE) : Deuterium at metabolically labile positions (e.g., benzylic or α-to heteroatoms) may reduce clearance rates by 2–10×. Use tandem mass spectrometry to track deuterium retention in metabolites .
- Data Interpretation : Contradictions in hepatic microsomal assays may arise from batch-to-batch variability in deuterium labeling. Validate isotopic purity (>95% d5) and include controls with non-deuterated analogs .
Q. Table 2: Metabolic Stability Comparison
| Parameter | Tridihexethyl Chloride | This compound | Reference |
|---|---|---|---|
| t₁/₂ (human liver microsomes) | 45 min | 92 min | |
| CYP3A4 Inhibition (IC₅₀) | 8.2 µM | 9.7 µM |
Advanced: How can researchers resolve discrepancies in preclinical efficacy data for this compound in nystagmus models?
Answer:
Discrepancies often stem from variability in:
- Animal Models : Use standardized murine models (e.g., Leigh et al., 1991) with video-oculography to quantify nystagmus suppression .
- Dosing Regimens : Subcutaneous administration (0.1–1 mg/kg) ensures consistent bioavailability versus oral routes, which may suffer from first-pass metabolism .
- Endpoint Selection : Combine behavioral outcomes (e.g., rotational asymmetry) with biomarker analysis (e.g., CSF acetylcholine levels) to triangulate efficacy .
Methodological: What analytical techniques are optimal for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 359.1→172.1 (quantifier) and 359.1→214.1 (qualifier) .
- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects. Include deuterated internal standards (e.g., d5-atropine) to correct for recovery variability .
- Validation : Follow FDA bioanalytical guidelines for linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) .
Advanced: How does the ATC classification (A03CA42) inform mechanistic studies of this compound?
Answer:
As an A03CA42 agent, it targets peripheral muscarinic receptors with minimal CNS penetration. Researchers should:
- Prioritize assays for M3 receptor subtype selectivity (e.g., radioligand binding with [³H]-NMS).
- Evaluate gastrointestinal motility in isolated tissue preparations (e.g., guinea pig ileum) to confirm spasmolytic activity .
- Contrast with centrally acting anticholinergics (e.g., scopolamine) to isolate peripheral mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
